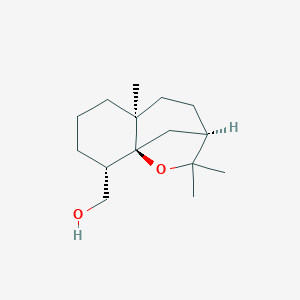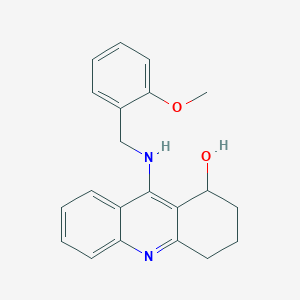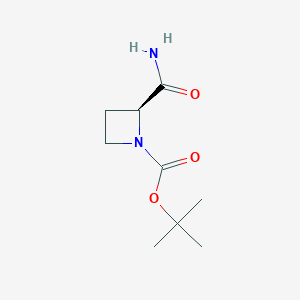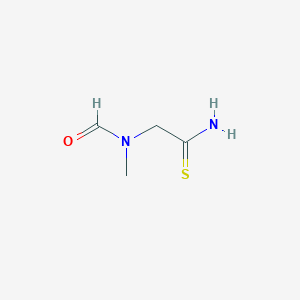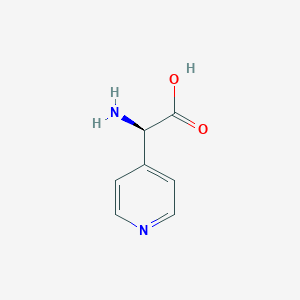
Aplyroseol 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplyroseol 4 is a natural product isolated from the marine sponge Aplysina fistularis. It belongs to the family of brominated pyrrole alkaloids, which have been shown to exhibit a wide range of biological activities. This compound has attracted significant attention due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Stereochemistry and Structure
- Absolute Stereochemistry of Aplyroseol-1 : A study by Hambley, Taylor, and Toth (1997) established the absolute stereochemistry of aplyroseol-1, a diterpenoid isolated from Aplysillarosea Barrois, through X-ray diffraction methods. This research contributes to understanding the structural aspects of aplyroseol compounds (Hambley, Taylor, & Toth, 1997).
Isolation and Characterization
- Isolation from Marine Sponges : The work by Karuso and Taylor (1986) focused on isolating spongian diterpenes from the marine sponge Aplysilla rosea Barrois, including aplyroseol-1 and related compounds like aplyroseol-2 to aplyroseol-6. This study is significant for understanding the diversity of aplyroseol compounds in marine organisms (Karuso & Taylor, 1986).
Chemical Synthesis
- Stereoselective Synthesis of Aplyroseol-1 : Abad et al. (1993) achieved the enantiomerically pure synthesis of natural spongian pentacyclic diterpenes like aplyroseol-1 and aplyroseol-2 from (+)-podacarp-8(14)-en-13-one. Their research provides insights into the synthetic pathways for creating these compounds in a laboratory setting (Abad, Arnó, Marín, & Zaragozá, 1993).
Potential Applications in Drug Delivery
- Development of Self-Nanoemulsifying Drug Delivery Systems : Okonogi et al. (2021) explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) containing 4-Allylpyrocatechol to enhance its water solubility. This study is crucial for understanding how aplyroseol compounds could be used in drug delivery systems, particularly for treating infections like those caused by Candida albicans (Okonogi, Phumat, Khongkhunthian, Chaijareenont, Rades, & Müllertz, 2021).
Propiedades
| 106009-78-3 | |
Fórmula molecular |
C26H38O8 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-20-18(31-13(2)27)19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15-,17+,18-,19+,20-,22+,23?,25-,26+/m1/s1 |
Clave InChI |
XMYXVLQEZYXOCY-ZAUYXDBESA-N |
SMILES isomérico |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@]14[C@H]5[C@@H](CC3)C(=O)O[C@H]5OC4O)C)OC(=O)C |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
SMILES canónico |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




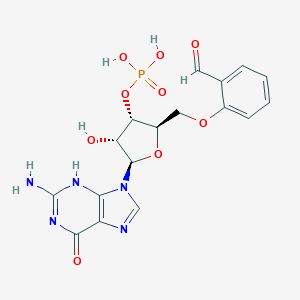
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)


